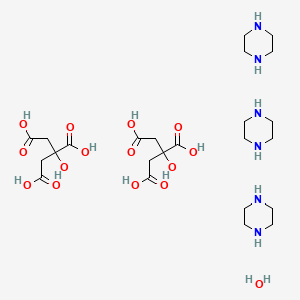

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate

Vue d'ensemble

Description

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate is a compound that combines citric acid (2-Hydroxypropane-1,2,3-tricarboxylic acid) with piperazine and water molecules. Citric acid is a naturally occurring weak organic acid found in citrus fruits, while piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The hydrate form indicates the presence of water molecules in the compound’s crystalline structure.

Analyse Biochimique

Biochemical Properties

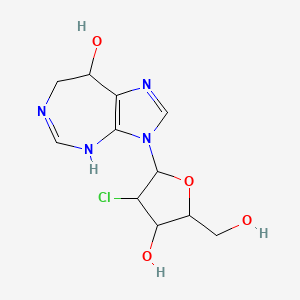

Piperazine citrate plays a significant role in biochemical reactions, particularly in its interaction with the gamma-aminobutyric acid (GABA) receptors. Piperazine citrate acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of the worms . Additionally, piperazine citrate blocks succinate production in the parasites, further contributing to their paralysis .

Cellular Effects

Piperazine citrate influences various cellular processes, particularly in parasitic cells. It affects cell signaling pathways by acting on GABA receptors, leading to the hyperpolarization of nerve endings. This action disrupts the normal function of the parasites’ neuromuscular system, causing paralysis . Piperazine citrate also impacts gene expression and cellular metabolism by inhibiting succinate production, which is essential for the energy metabolism of the parasites .

Molecular Mechanism

The molecular mechanism of piperazine citrate involves its role as a GABA receptor agonist. By binding to the GABA receptors on the muscle membranes of the parasites, piperazine citrate causes hyperpolarization of the nerve endings. This hyperpolarization results in the flaccid paralysis of the worms, making it easier for the host body to expel them . Additionally, piperazine citrate inhibits succinate production, disrupting the energy metabolism of the parasites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperazine citrate have been observed to change over time. The compound is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation

Dosage Effects in Animal Models

The effects of piperazine citrate vary with different dosages in animal models. At therapeutic doses, piperazine citrate is well-tolerated by animals, with minimal adverse effects . At higher doses, piperazine citrate can cause neurotoxic symptoms such as trembling, convulsions, and restlessness . The safety margin for piperazine citrate is relatively wide, but it is essential to follow the recommended dosage to avoid toxic effects .

Metabolic Pathways

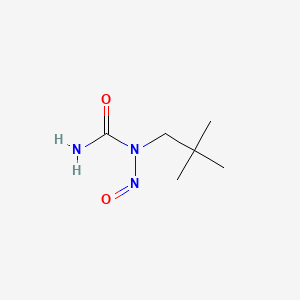

Piperazine citrate is involved in several metabolic pathways. Approximately 25% of piperazine citrate is metabolized in the liver, where it undergoes nitrosation to form N-mononitrosopiperazine (MNPz). MNPz is then further metabolized to N-nitroso-3-hydroxypyrrolidine (NHPYR) . These metabolic processes are crucial for the elimination of piperazine citrate from the body.

Transport and Distribution

Piperazine citrate is transported and distributed within cells and tissues through the systemic circulation. Upon entry into the bloodstream, piperazine citrate is partly oxidized and partly eliminated as an unchanged compound . The compound’s distribution within the body is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in specific tissues.

Subcellular Localization

The subcellular localization of piperazine citrate is primarily within the muscle membranes of the parasites. By binding to the GABA receptors on these membranes, piperazine citrate exerts its anthelmintic effects . The compound’s activity and function are directed to specific compartments within the parasites, leading to their paralysis and eventual expulsion from the host body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxypropane-1,2,3-tricarboxylic acid can be achieved through the fermentation of carbohydrates using Aspergillus niger or other microorganisms. The process involves the conversion of sugars into citric acid under controlled conditions of pH, temperature, and nutrient availability .

Piperazine can be synthesized through the hydrogenation of pyrazine or by the reaction of ethylene dichloride with ammonia . The combination of citric acid and piperazine to form the desired compound can be achieved through a simple mixing process in an aqueous solution, followed by crystallization to obtain the hydrate form .

Industrial Production Methods

Industrial production of citric acid primarily involves the fermentation process using Aspergillus niger. The fermentation broth is then filtered, and citric acid is precipitated using calcium hydroxide to form calcium citrate, which is subsequently treated with sulfuric acid to release citric acid . Piperazine is produced industrially by the reaction of ethylene dichloride with ammonia, followed by purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form aconitic acid and other intermediates in the Krebs cycle.

Reduction: Reduction reactions are less common for citric acid but can occur under specific conditions.

Substitution: Citric acid can undergo esterification reactions with alcohols to form citrate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Esterification reactions typically involve alcohols and acid catalysts such as sulfuric acid.

Major Products Formed

Oxidation: Aconitic acid and other Krebs cycle intermediates.

Substitution: Citrate esters.

Applications De Recherche Scientifique

2-Hydroxypropane-1,2,3-tricarboxylic acid;piperazine;hydrate has various scientific research applications:

Chemistry: Used as a chelating agent and buffer in chemical reactions.

Biology: Plays a role in metabolic studies and enzyme inhibition research.

Medicine: Investigated for its potential use in drug formulations and as an anthelmintic agent.

Industry: Utilized in the production of biodegradable polymers and as a food additive.

Mécanisme D'action

The mechanism of action of 2-Hydroxypropane-1,2,3-tricarboxylic acid involves its role as a chelating agent, binding to metal ions and facilitating their removal or utilization in biochemical processes . Piperazine acts as an anthelmintic by inhibiting neuromuscular transmission in parasitic worms, leading to paralysis and expulsion from the host .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isocitric acid: Similar structure but differs in the position of the hydroxyl group.

Aconitic acid: An intermediate in the oxidation of citric acid.

Tricarballylic acid: Lacks the hydroxyl group present in citric acid.

Uniqueness

2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its combination with piperazine, which imparts additional biological activity and potential therapeutic applications .

Propriétés

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDDHUROHDHPVIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46N6O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40883334 | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-29-6 | |

| Record name | Piperazine citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE CITRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2r)-2,3-Bis[(4,4-difluorotetradecanoyl)oxy]propyl 2-(trimethylammonio)ethyl phosphate](/img/structure/B1211051.png)

![2-[[[4-(Methylthio)anilino]-oxomethyl]amino]benzamide](/img/structure/B1211068.png)

![5,8-Dichloro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1211070.png)